1,2-Dibromotetrafluorobenzene
Description
1,2-Dibromotetrafluorobenzene is a specialized halogenated aromatic compound, distinguished by the presence of both bromine and fluorine substituents on a benzene (B151609) ring. chemimpex.com This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis and materials science. chemimpex.com Its chemical properties, particularly its reactivity and the specific placement of its halogen atoms, allow for its use in the construction of complex molecular architectures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆Br₂F₄ |
| Molecular Weight | 307.87 g/mol chemimpex.comchemeo.com |
| CAS Number | 827-08-7 chemimpex.comsigmaaldrich.com |
| Appearance | Colorless to light orange to yellow clear liquid chemimpex.com |
| Density | 2.238 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 198 °C sigmaaldrich.com |
| Melting Point | 12-16 °C chemimpex.comlookchem.com |
| Refractive Index | n20/D 1.516 sigmaaldrich.com |
| Water Solubility | Insoluble chemicalbook.comfishersci.be |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,4,5,6-tetrafluorobenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUWQPTPKNBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231968 | |
| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
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Molecular Weight |
307.87 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; | |
| Record name | 1,2-Dibromotetrafluorobenzene | |
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CAS No. |
827-08-7 | |
| Record name | 1,2-Dibromotetrafluorobenzene | |
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| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
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| Record name | 1,2-Dibromotetrafluorobenzene | |
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| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |
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| Record name | 1,2-dibromo-3,4,5,6-tetrafluorobenzene | |
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| Record name | 1,2-DIBROMO-3,4,5,6-TETRAFLUOROBENZENE | |
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Synthetic Methodologies and Strategies for 1,2 Dibromotetrafluorobenzene and Its Derivatives
Direct Bromination and Halogen-Exchange Reactions
Direct bromination of fluorinated benzene (B151609) derivatives is a fundamental method for introducing bromine atoms onto the aromatic ring. For instance, the bromination of corresponding polyfluorobenzenes with bromine in 65% oleum (B3057394) is a common route to produce bromopolyfluorobenzenes, including isomeric dibromotetrafluorobenzenes. fluorine1.rufluorine1.ru The presence of fluorine atoms on the benzene ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. smolecule.com However, these reactions can be facilitated using catalysts. For example, treating 2-fluorobenzene with bromine in the presence of a catalyst like iron(III) bromide can yield bromo-fluoro compounds. smolecule.com
Halogen-exchange reactions offer an alternative pathway. These reactions typically involve the replacement of chlorine or other halogen atoms with bromine. While practical, these exchanges can require harsh conditions, such as high temperatures (e.g., 150°C) and long reaction times (e.g., 24 hours) in polar aprotic solvents like DMF, often resulting in moderate yields. Catalysts, including aminophosphonium compounds, can be employed to facilitate halogen exchange under milder conditions. google.comgoogle.com This method is particularly useful for producing bromopentafluorobenzene (B106962) from polybromo analogs like dibromotetrafluorobenzene. google.comgoogle.com
| Method | Typical Reagents | Conditions | Advantages | Disadvantages |
| Direct Bromination | Bromine, Oleum, FeBr₃ | Room temperature to elevated temperatures | Direct introduction of bromine | Deactivation by fluorine atoms, potential for multiple isomers |
| Halogen Exchange | HBr, NaBr, KF | High temperatures (e.g., 150°C), polar aprotic solvents | Utilizes readily available chlorinated precursors | Harsh conditions, moderate yields, potential for side reactions |
Nucleophilic Aromatic Substitution (SNAr) in 1,2-Dibromotetrafluorobenzene Synthesis
Nucleophilic aromatic substitution (SNAr) represents a powerful strategy for synthesizing fluorinated aromatic compounds, including precursors to this compound. This mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. pressbooks.pubmasterorganicchemistry.com
Utilization of Fluorinated Precursors
The synthesis often starts with highly fluorinated precursors. The fluorine atoms activate the ring towards nucleophilic attack, facilitating the substitution process. For example, the reaction of a fluorinated benzene derivative with a nucleophile can lead to the formation of a substituted product that can then be further modified to yield this compound.
Catalyst and Solvent Effects in SNAr Routes
The efficiency and selectivity of SNAr reactions are significantly influenced by the choice of catalyst and solvent. Polar aprotic solvents, such as dimethylformamide (DMF), are commonly used as they can solvate the charged intermediates effectively. Catalysts, while not always necessary in highly activated systems, can sometimes be used to enhance the reaction rate. The reaction of sodium phenoxide derivatives with brominated fluorobenzenes, for instance, can yield mono-phenoxy derivatives with good yields under reflux conditions in DMF. The choice of the nucleophile is also critical, as strong nucleophiles like KSH can sometimes lead to competing reactions such as hydrodebromination, where a bromine atom is replaced by hydrogen instead of the desired nucleophile.
| Factor | Effect on Reaction | Example |
| Fluorinated Precursor | Activates the aromatic ring for nucleophilic attack. | The more fluorine atoms, the more reactive the ring. |
| Solvent | Polar aprotic solvents stabilize intermediates. | DMF is a common choice. |
| Nucleophile Strength | Stronger nucleophiles can increase reaction rates but may lead to side reactions. | KSH can cause hydrodebromination. |
| Temperature | Higher temperatures generally increase the reaction rate. | Reflux conditions are often employed. |
Pyrolytic Approaches to Bromotetrafluorobenzene Isomers
Pyrolytic methods offer a high-temperature route to synthesize brominated polyfluoroaromatic compounds, including isomers of dibromotetrafluorobenzene. These gas-phase reactions often involve the thermal decomposition of specific precursors in the presence of a brominating agent.
Pyrolysis of Polyfluorobenzenethiols
A notable pyrolytic method involves the decomposition of polyfluorobenzenethiols in the presence of bromine at elevated temperatures. For instance, the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C has been developed to prepare 1,4-dibromotetrafluorobenzene (B1210529) in good yield. fluorine1.ru This method has also been extended to synthesize other monobromopolyfluoroarenes from their corresponding thiols. fluorine1.ru The temperature of the pyrolysis is a critical parameter; for example, the synthesis of bromopentafluorobenzene from pentafluorobenzenethiol requires a temperature of 500°C to ensure the substitution of the thiol group by bromine goes to completion. fluorine1.ru
Gas-Phase Bromination Strategies
Gas-phase bromination of fluorinated aromatic compounds at high temperatures is another strategy. Vapour-phase bromination of compounds like benzotrifluoride (B45747) has been studied at temperatures between 375-475°C, leading to the formation of various halogenated isomers. researchgate.net While theoretically viable for large-scale production, gas-phase halogenation can be less selective and may lead to radical side reactions, especially at the high temperatures required to volatilize the reactants. smolecule.com The reactivity in the gas phase can differ significantly from liquid-phase reactions. acs.org
| Method | Precursor | Reagent | Temperature (°C) | Product | Yield (%) | Reference |
| Pyrolysis | 4-bromotetrafluorobenzenethiol | Bromine | 400 | 1,4-dibromotetrafluorobenzene | 69 | fluorine1.ru |
| Pyrolysis | pentafluorobenzenethiol | Bromine | 500 | bromopentafluorobenzene | 42 | fluorine1.ru |
Advanced Coupling Reactions in this compound Functionalization
The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions, which allow for the selective formation of new carbon-carbon bonds at the positions of the bromine atoms. These methods are crucial for synthesizing a variety of derivatives, from small molecules to large conjugated polymers.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a cornerstone of synthetic organic chemistry for forming C-C bonds. libretexts.org This reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.com In the context of this compound, this reaction is employed to introduce aryl or vinyl groups, creating substituted tetrafluorobenzene derivatives.
A notable application is the synthesis of novel photochromic switches. For instance, 1,2-diarylbenzenes, which function as fast T-type photochromic switches, have been synthesized through the Suzuki-Miyaura coupling of a diarylethene (DAE) precursor with this compound. i-repository.net The reaction mechanism for Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The choice of catalyst, base, and solvent is critical for optimizing reaction yields. While a variety of palladium catalysts can be used, systems like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Dibromides
This table illustrates typical conditions for Suzuki-Miyaura reactions involving aryl dibromides, based on model studies. Specific yields for this compound may vary.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
| Aryl Dibromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 55% researchgate.net |
| Aryl Dibromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Trace researchgate.net |
| Aryl Dibromide | Phenylboronic acid | Pd(dba)₂ | K₂CO₃ | Dioxane | <5% researchgate.net |
| Aryl Dibromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30% researchgate.net |
Direct Arylation Polycondensation Techniques
Direct Arylation Polycondensation (DArP) has emerged as a powerful and more atom-economical alternative to traditional cross-coupling polymerizations like Suzuki or Stille, as it avoids the pre-functionalization of one of the monomers with organometallic reagents. nih.gov This method directly couples C-H bonds with C-X (halide) bonds, making it a highly efficient route for synthesizing conjugated polymers. rsc.org
In the synthesis of fluorinated polymers, this compound can serve as a key monomer. Although specific examples detailing the polymerization of the 1,2-isomer are specialized, the conditions used for the closely related 1,4-dibromotetrafluorobenzene are instructive. For the successful coupling of monomers like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) (BTBr₂) and 1,4-dibromotetrafluorobenzene (F₄Br₂), the use of dimethylacetamide (DMAc) as a solvent is often essential to achieve high yields. acs.org
A typical DArP catalytic system for producing well-defined materials involves an equimolar amount of comonomers, a palladium catalyst such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like (o-OMeC₆H₄)₃P, a base (e.g., Cs₂CO₃), and a carboxylic acid additive like pivalic acid. acs.org Recent advancements have also explored palladium and copper co-catalyzed DArP via C-S bond cleavage, which helps to suppress homocoupling side-reactions that can be a challenge in DArP. nih.gov The control over terminal groups in the resulting polymers is an active area of research, as these groups can significantly influence the material's photophysical properties and device performance. bohrium.com
Table 2: Representative Conditions for Direct Arylation Polycondensation (DArP)
This table shows typical reaction conditions for DArP involving fluorinated aryl halides, based on published research.
| Aryl Halide Monomer | C-H Monomer | Catalyst System | Base / Additive | Solvent |
| 1,4-Dibromotetrafluorobenzene acs.org | Fluorinated Dithieno-benzothiadiazole | Pd₂(dba)₃ / (o-OMeC₆H₄)₃P | Cs₂CO₃ / Pivalic Acid | DMAc acs.org |
| Thioether-based Aryls nih.gov | Aryl Halide | Pd / Cu co-catalysis | Not specified | Not specified |
| Naphthalene diimide rsc.org | Alkyl-thiophene | Not specified | Not specified | Not specified |
Optimization of Synthetic Routes and Reaction Conditions
Optimizing the synthesis of this compound derivatives is crucial for maximizing yield, purity, and reaction efficiency. This involves the careful selection of catalysts, solvents, bases, and reaction temperatures.
For Suzuki-Miyaura couplings, comparative studies have shown that the choice of palladium catalyst dramatically impacts the outcome. For the coupling of a model aryl halide with phenylboronic acid, PdCl₂(PPh₃)₂ was found to be the most effective catalyst, yielding 55% of the product, whereas Pd(PPh₃)₄ gave only trace amounts, and Pd(OAc)₂ resulted in no desired product. researchgate.net The solvent also plays a critical role; polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) often give higher yields in nucleophilic aromatic substitution (SₙAr) reactions on fluoroaromatics compared to less polar solvents like dichloromethane. researchgate.net This is attributed to the stabilization of the intermediate Meisenheimer complex. researchgate.net
In DArP reactions, optimization focuses on preventing homocoupling of the aryl halide monomer and ensuring high regioselectivity. The use of specific solvents like DMAc is critical for reactions involving electron-deficient monomers like dibromotetrafluorobenzene. acs.org Furthermore, the development of advanced catalytic systems, such as the Pd/Cu co-catalyzed approach, is a key strategy to overcome common side reactions and produce high-performance conjugated polymers with well-defined structures. nih.gov
Table 3: Optimization of Palladium Catalyst for a Model Suzuki-Miyaura Coupling
Data from a model study showing the effect of different palladium catalysts on product yield. researchgate.net
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Dioxane | Trace researchgate.net |
| 2 | Pd(OAc)₂ | Dioxane | 0 researchgate.net |
| 3 | Pd(dba)₂ | Dioxane | <5 researchgate.net |
| 4 | PdCl₂(PPh₃)₂ | Dioxane | 55 researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromotetrafluorobenzene
Substitution Reactions of Bromine Atoms in 1,2-Dibromotetrafluorobenzene
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine atoms, which can be displaced through various substitution reactions. chemimpex.com These reactions are fundamental to the creation of more complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comsmolecule.com
The bromine atoms in this compound can be readily displaced by organometallic reagents, such as Grignard and organolithium reagents. chadsprep.comlibretexts.org These reactions proceed via a nucleophilic attack on the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate which is subsequently protonated to yield an alcohol. libretexts.org
For instance, the reaction of this compound with magnesium in the presence of a suitable solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, 2-bromotetrafluorophenylmagnesium bromide. This Grignard reagent can then participate in various coupling reactions. For example, copper-catalyzed cross-coupling reactions of this Grignard reagent with alkyl, aryl, or allyl halides can form new carbon-carbon bonds, leading to a variety of substituted tetrafluorobenzene derivatives. researchgate.net
Similarly, organolithium reagents can be used to achieve substitution of the bromine atoms. These reactions are often carried out at low temperatures to control their high reactivity. The resulting lithiated intermediates are powerful nucleophiles that can react with a wide range of electrophiles.
A notable application of these organometallic reactions is in the synthesis of polyfluorinated polyphenylenes, which have potential uses as lubricants and protective coatings. fluorine1.ru For example, pentafluorophenylmagnesium bromide, synthesized from bromopentafluorobenzene (B106962), can be reacted with dibromotetrafluorobenzenes in Ullmann-type coupling reactions to produce these polymers. fluorine1.ru
Here is an illustrative table of reactions involving organometallic reagents with this compound:
| Organometallic Reagent | Electrophile | Product | Reaction Type |
| 2-Bromotetrafluorophenylmagnesium bromide | Alkyl Halide | 1-Alkyl-2-bromotetrafluorobenzene | Grignard Cross-Coupling |
| 2-Bromotetrafluorophenylmagnesium bromide | Aryl Halide | 1-Aryl-2-bromotetrafluorobenzene | Grignard Cross-Coupling |
| 2-Bromotetrafluorophenyllithium | Carbon Dioxide | 2-Bromotetrafluorobenzoic acid | Nucleophilic Addition |
| 2-Bromotetrafluorophenyllithium | Aldehyde | 1-(2-Bromotetrafluorophenyl)alkanol | Nucleophilic Addition |
The bromine atoms in this compound can also be substituted by oxygen-containing nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In these reactions, the highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack.
A well-studied example is the reaction with sodium phenoxide. researchgate.net The reaction of this compound with sodium phenoxide derivatives typically occurs at the position para to a bromine atom. researchgate.net This regioselectivity is attributed to the activating effect of the fluorine atoms located ortho and meta to the site of substitution. researchgate.net The fluorine atom para to the site of nucleophilic attack generally has a deactivating effect. researchgate.net
The reaction conditions, such as solvent and temperature, can influence the outcome of these substitution reactions. For instance, reacting this compound with sodium phenoxide in a polar aprotic solvent like dimethylformamide (DMF) under reflux can lead to the formation of mono-phenoxy derivatives in good yields.
A summary of the reaction of this compound with sodium phenoxide is presented below:
| Reactant | Nucleophile | Conditions | Major Product | Yield |
| This compound | Sodium Phenoxide | DMF, Reflux | 1-Bromo-4-phenoxytetrafluorobenzene | ~75% |
It's important to note that competing reactions, such as hydrodebromination, can occur, particularly with stronger nucleophiles or under different reaction conditions. researchgate.net
Reduction Pathways and Tetrafluorobenzene Derivative Formation
The bromine atoms in this compound can be removed through reduction reactions, leading to the formation of various tetrafluorobenzene derivatives. These reactions are valuable for synthesizing partially fluorinated aromatic compounds. fluorine1.ru
One common method for the reduction of polyhalogenated aromatic compounds is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. fluorine1.ru For this compound, this process would lead to the stepwise replacement of bromine atoms with hydrogen, potentially yielding 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) and subsequently 1,2,3,4-tetrafluorobenzene.
Another approach involves the use of reducing agents like zinc powder in various media. For instance, the reduction of bromopentafluorobenzene and 1,4-dibromotetrafluorobenzene (B1210529) with copper(I) oxide in dimethylformamide has been shown to yield pentafluorobenzene (B134492) and 1,2,4,5-tetrafluorobenzene, respectively. fluorine1.ru Similar reductive dehalogenation can be achieved with zinc in aqueous ammonia (B1221849) or other protic solvents. fluorine1.ru
Electrochemical reduction is another powerful technique for the selective defluorination of polyfluoroaromatic compounds. fluorine1.ru This method often involves the use of a mercury electrode in a solvent like dimethylformamide. fluorine1.ru The reduction process is believed to proceed through the formation of an anion radical intermediate, which then decomposes to an aryl radical and a halide ion. fluorine1.ru
The following table summarizes some reduction pathways for brominated polyfluoroarenes:
| Starting Material | Reducing System | Product |
| Bromopentafluorobenzene | Cu₂O, DMF | Pentafluorobenzene fluorine1.ru |
| 1,4-Dibromotetrafluorobenzene | Cu₂O, DMF | 1,2,4,5-Tetrafluorobenzene fluorine1.ru |
| Polyfluoroarenes | Zn, aq. NH₃ | Hydrodefluorinated products fluorine1.ru |
| Pentafluorobenzene | Electrochemical (Hg electrode, DMF) | Lower fluorinated benzenes fluorine1.ru |
Oxidation Processes and Product Formation
While this compound is generally resistant to oxidation, under specific and often harsh conditions, it can undergo oxidative reactions. guidechem.com Information on the direct oxidation of this compound is limited in readily available literature. However, considering the chemistry of related polyhalogenated aromatic compounds, oxidation would likely target the aromatic ring, potentially leading to the formation of quinones or ring-opened products, especially in the presence of strong oxidizing agents.
In the context of material science, the thermal stability and resistance to oxidation of such fluorinated compounds are often their key advantages. chemimpex.com For instance, in the formulation of high-performance materials like flame retardants and coatings, this stability is a crucial property. chemimpex.com
It is important to note that under combustion conditions, hazardous decomposition products can be formed, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (like HBr), and gaseous hydrogen fluoride (B91410) (HF). fishersci.comsynquestlabs.comtcichemicals.com
The microbial oxidation of related compounds like 1-bromo-2,3-difluorobenzene (B1273032) has been reported, suggesting that biological systems can hydroxylate the aromatic ring. chemicalbook.com This process, carried out by organisms like Pseudomonas putida, indicates that under specific enzymatic conditions, oxidation can be a viable transformation pathway. chemicalbook.com
Free Radical Reactions Involving this compound
Free radical reactions involve intermediates with unpaired electrons and are typically initiated by heat or light. cecmohali.orgmasterorganicchemistry.com The halogenation of alkanes is a classic example of a free radical substitution reaction. cecmohali.org
In the context of this compound, free radical reactions can be initiated by homolytic cleavage of the carbon-bromine bond, which is weaker than the carbon-fluorine bond. This can be achieved through pyrolysis or photolysis. The resulting tetrafluorophenyl radical is a highly reactive intermediate that can participate in a variety of reactions. egyankosh.ac.in
For example, the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine at high temperatures (around 400°C) is used to synthesize 1,4-dibromotetrafluorobenzene. fluorine1.ru This reaction is believed to proceed through a radical mechanism where the thiol group is replaced by a bromine atom. fluorine1.ru The stability of the intermediate radical σ-complex plays a role in the reaction's efficiency. fluorine1.ru
The following table outlines the key steps in a typical free radical reaction:
| Step | Description | Example (Chlorination of Methane) |
| Initiation | Formation of radicals from a non-radical species, often by heat or light. | Cl₂ → 2 Cl• masterorganicchemistry.com |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. | CH₄ + Cl• → •CH₃ + HCl•CH₃ + Cl₂ → CH₃Cl + Cl• masterorganicchemistry.com |
| Termination | Two radicals combine to form a non-radical species. | Cl• + Cl• → Cl₂•CH₃ + •CH₃ → C₂H₆•CH₃ + Cl• → CH₃Cl cecmohali.org |
Halogenophilic Reactions and their Role in Reactivity
Halogenophilic reactions, also known as SN2X reactions, represent an alternative pathway to the more common nucleophilic substitution at a carbon atom (SN2). researchgate.netnih.gov In a halogenophilic reaction, the nucleophile attacks the halogen atom itself, leading to the formation of a carbanion as the leaving group. researchgate.netiaea.org
The reaction of 1,4-dibromotetrafluorobenzene with potassium hydrosulfide (B80085) (KSH) provides an example where halogenophilic substitution is a plausible mechanism. fluorine1.ru In this reaction, the primary products are those resulting from the substitution of bromine atoms with hydrogen, rather than the expected thiol or disulfide products from nucleophilic attack on carbon. fluorine1.rufluorine1.ru This suggests that the hydrosulfide ion may be acting as a nucleophile towards the bromine atom, generating a tetrafluorophenyl anion which is then protonated by the solvent or other species in the reaction mixture. fluorine1.ru
The competition between standard nucleophilic aromatic substitution (SNAr) and halogenophilic pathways can be influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. For instance, in reactions of dibromotetrafluorobenzene derivatives with sodium phenoxide, the primary pathway is SNAr. researchgate.net However, with a different nucleophile like KSH, the halogenophilic pathway appears to be more significant. fluorine1.ru
The key features of halogenophilic reactions are summarized below:
| Feature | Description |
| Point of Attack | The nucleophile attacks the halogen atom. researchgate.net |
| Leaving Group | A carbanion is the leaving group. researchgate.net |
| Intermediate | Formation of a carbanionic intermediate. researchgate.net |
| Significance | Can be a competing or concealed mechanism in nucleophilic substitution reactions. iaea.org |
| Evidence | Often inferred from the formation of reduction products (hydrodehalogenation). fluorine1.ru |
Applications of 1,2 Dibromotetrafluorobenzene in Advanced Chemical Sciences
Organic Synthesis Building Blockchemimpex.comcymitquimica.com
The compound serves as a fundamental building block in organic synthesis, enabling the construction of intricate molecular architectures. chemimpex.comcymitquimica.com Its reactivity in cross-coupling and nucleophilic substitution reactions makes it a valuable precursor for a range of specialized chemicals. chemimpex.com
1,2-Dibromotetrafluorobenzene is a key starting material for synthesizing complex organic molecules, including intermediates for pharmaceuticals and agrochemicals. chemimpex.com The two bromine atoms can be selectively replaced through various chemical transformations, allowing for the stepwise construction of highly functionalized aromatic systems. For instance, it is used in the synthesis of organophosphorus ligands and sulfur-containing fluorinated compounds. fishersci.bechemicalbook.comcymitquimica.com
Research has demonstrated its utility in producing specific molecules through controlled reactions. The table below details examples of such syntheses.
| Product Compound | Synthetic Utility | Reference(s) |
| Diphenyl(o-bromotetrafluorophenyl)phosphine | Intermediate for catalysts and ligands | fishersci.be, chemicalbook.com, cymitquimica.com |
| 2,3,4,5-Tetrafluorothioanisole | Intermediate for fluorinated compounds | fishersci.be, chemicalbook.com, cymitquimica.com |
These reactions highlight the compound's role in introducing the tetrafluorophenyl moiety into larger, more complex structures.
Extended conjugated systems are of significant interest for their applications in electronics and photonics. This compound is an ideal precursor for creating such systems, particularly perfluorinated polyphenylenes like octafluorobiphenyl derivatives. fluorine1.ru The classic Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, can be employed to synthesize symmetric biaryls. organic-chemistry.orgrsc.org By subjecting this compound to Ullmann conditions, the bromine atoms are eliminated, and a new carbon-carbon bond is formed, leading to the creation of octafluorobiphenyl.
This compound also serves as a monomer in polymerization reactions to form poly(aryleneethynylene)s (PAEs), a class of conjugated polymers. rsc.orgnih.gov Through reactions like the Sonogashira coupling, the dibromo-functionality allows for the linking of aromatic units with acetylene (B1199291) spacers, building up a long, conjugated polymer backbone. The resulting fluorinated PAEs exhibit unique photophysical properties. rsc.org
The synthesis of fluorinated aromatic compounds is a major application of this compound. chemimpex.com Fluorine's high electronegativity and small size significantly alter the physical and chemical properties of aromatic molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity in biological systems. tcichemicals.com This makes fluorinated aromatics highly valuable in the development of pharmaceuticals and agrochemicals. researchgate.nettcichemicals.com
This compound acts as a scaffold, allowing for the introduction of the C₆F₄ core into various molecules. chemimpex.com The electron-withdrawing nature of the fluorine atoms activates the benzene (B151609) ring, influencing the regioselectivity of subsequent chemical modifications. researchgate.net This controlled reactivity is crucial for designing and synthesizing novel fluorinated compounds with desired properties. ontosight.aichemimpex.comchemimpex.com
Material Science and Engineeringchemimpex.com
In material science, this compound is prized for its role in creating materials with enhanced performance characteristics. chemimpex.com The incorporation of fluorine imparts properties such as high thermal stability, chemical inertness, and unique electronic behaviors. chemimpex.comchemimpex.com
This compound is a key monomer in the synthesis of fluorinated polymers and other high-performance materials. chemimpex.com These materials are sought after for applications where durability under harsh conditions is paramount. chemimpex.comchemimpex.com For example, polymers derived from this compound exhibit excellent chemical and thermal resistance, making them suitable for specialized coatings, seals, and insulators. chemimpex.comchemimpex.com It is also employed in formulating flame retardants, where the presence of both bromine and fluorine contributes to combustion inhibition. chemimpex.com
Research into poly(aryleneethynylene)s, for which this compound can be a precursor, shows that the resulting fluorinated polymers have high fluorescence quantum yields, a desirable property for sensor applications. rsc.orgnih.gov
| Material Type | Key Properties | Potential Applications | Reference(s) |
| Fluorinated Polymers | High thermal stability, chemical resistance | Specialty coatings, high-performance insulators | chemimpex.com, chemimpex.com, chemimpex.com |
| Flame Retardants | Combustion inhibition | Fire-safe electronics and construction materials | chemimpex.com |
| Poly(aryleneethynylene)s | High fluorescence, π-conjugated backbone | Chemical sensors, molecular wires | rsc.org, nih.gov |
The unique electronic nature of the C-F bond makes this compound a valuable building block for advanced materials intended for use in the electronics and photonics industries. chemimpex.com It serves as an intermediate in the synthesis of liquid crystal materials, which are fundamental components of display technologies. fishersci.be, chemicalbook.com, cymitquimica.com
The strong electron-withdrawing effect of the fluorine atoms lowers the orbital energies of the aromatic system. researchgate.net This property is exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). By incorporating the tetrafluorobenzene unit into conjugated polymers or small molecules, scientists can tune the material's electronic band gap and charge transport characteristics. rsc.org This molecular-level engineering is critical for developing next-generation electronic and photonic devices. chemimpex.com
Photochromic Systems and Switches
A significant application of this compound is in the creation of advanced photochromic systems. nii.ac.jp Photochromic molecules can reversibly change their chemical structure and, consequently, their color upon exposure to light, making them ideal as molecular switches for applications in ophthalmic lenses, security systems, and super-resolution fluorescence microscopy. nii.ac.jp
Researchers have successfully developed a novel fast T-type photochromic molecule, 1,2-diarylbenzene (DAB), by utilizing this compound as a key reactant. nii.ac.jp The synthesis involves a Suzuki-Miyaura coupling reaction between a diarylethene (DAE) precursor and this compound. nii.ac.jp This innovative approach introduces a tetrafluorobenzene ring into the ethene bridge of a typical diarylethene structure. nii.ac.jp The resulting DAB molecule undergoes a 6π-electron photocyclization upon irradiation with UV light, changing from colorless to blue. nii.ac.jp Crucially, it exhibits rapid thermal cycloreversion (bleaching) with a half-life of just 130 milliseconds at room temperature, a property enabled by the high aromatic stabilization energy of the benzene bridge. nii.ac.jp This system demonstrates high fatigue resistance and reactivity even in the solid state, which is advantageous as it requires only a small change in molecular geometry. nii.ac.jp
| Property | Finding | Reference |
|---|---|---|
| Precursor | This compound | nii.ac.jp |
| Photochromic Type | T-type (thermal reversion) | nii.ac.jp |
| Reaction | 6π-electron photocyclization / thermal cycloreversion | nii.ac.jp |
| Color Change | Colorless to Blue (upon UV irradiation) | nii.ac.jp |
| Thermal Bleaching Half-life (t₁/₂) | 130 ms (B15284909) at room temperature | nii.ac.jp |
| Activation Energy (Ea) for Cycloreversion | 66 kJ mol⁻¹ | nii.ac.jp |
Supramolecular Chemistry and Crystal Engineering
This compound is a prominent compound in the fields of supramolecular chemistry and crystal engineering, primarily due to its capacity to form robust and directional non-covalent interactions. mdpi.com Its ability to participate in halogen bonding allows for the predictable self-assembly of molecules into complex, ordered supramolecular architectures. nih.gov This makes it a powerful tool for designing new crystalline materials with specific structures and tailored properties. mdpi.com
This compound as a Halogen-Bond Donor
The defining feature of this compound in supramolecular chemistry is its role as a potent halogen-bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region (known as a σ-hole) on a halogen atom and a Lewis base (electron donor). mdpi.com The presence of four strongly electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the adjacent bromine atoms. electronicsandbooks.com This "boosts" the ability of the bromine atoms to act as effective halogen-bond donors, making the supramolecular reactivity profile of dibromotetrafluorobenzenes similar to that of di-iodobenzenes. electronicsandbooks.com Computational studies of 1,2-dihalotetrafluorobenzenes confirm that the electrostatic potential on the halogen atom becomes increasingly positive when moving from chlorine to bromine to iodine, correlating with stronger XB donor capabilities. mdpi.com
Co-crystallization Experiments with Lewis Bases
The efficacy of this compound as a halogen-bond donor has been demonstrated through numerous co-crystallization experiments with a variety of Lewis bases (halogen-bond acceptors). These experiments are fundamental to crystal engineering, as they allow for the construction of multi-component crystals (co-crystals) with predictable arrangements. semanticscholar.org
N-methylacetamide (NMA): In a study modeling interactions relevant to biological systems, this compound was co-crystallized with N-methylacetamide (NMA), a simple model for a peptide bond. nih.gov The resulting co-crystal featured the preservation of the N–H···O hydrogen-bonded chains typical of pure NMA, with the carbonyl oxygen atom of NMA simultaneously acting as an acceptor for a C–Br···O halogen bond from the this compound molecule. nih.govrsc.org This showcases the ability to form orthogonal hydrogen- and halogen-bonded synthons. nih.gov
Nitrogen-containing Heterocycles and Dipyridyl Derivatives: The self-assembly of this compound with various dipyridyl derivatives is a well-studied example of N···Br halogen bonding. nih.govelectronicsandbooks.compolimi.it For instance, co-crystallization with 4,4'-dipyridyl results in the formation of stable, one-dimensional supramolecular chains. electronicsandbooks.com However, attempts to form a co-crystal with 2,2′-bi(1,8-naphthyridine) were unsuccessful under the same conditions that yielded a complex with the stronger XB donor 1,2-diiodotetrafluorobenzene (B1294554). mdpi.comresearchgate.net This highlights that while this compound is a strong donor, the formation of highly complex architectures may require an even stronger halogen bond. mdpi.com
Thiocarbonyl Compounds: Research has explored the use of sulfur atoms in thiocarbonyl groups as halogen-bond acceptor sites. acs.org Studies on the co-crystallization of diiodotetrafluorobenzenes with compounds like imidazolidine-2-thione have shown the formation of strong C–I···S halogen bonds. acs.org While direct co-crystallization of this compound with thiocarbonyls is less documented in these specific studies, the principles established with iodo-analogues suggest the potential for similar C–Br···S interactions. acs.orgacs.org
| Lewis Base (Acceptor) | Resulting Interaction/Architecture | Reference |
|---|---|---|
| N-methylacetamide | Forms co-crystal with C–Br···O halogen bonds orthogonal to N–H···O hydrogen bonds. | nih.govrsc.org |
| Dipyridyl Derivatives (e.g., 4,4'-dipyridyl) | N···Br halogen bonding drives self-assembly into 1D infinite chains. | nih.govelectronicsandbooks.com |
| 2,2′-Bi(1,8-naphthyridine) | Co-crystal not obtained under conditions successful for the iodo-analogue. | mdpi.comresearchgate.net |
Design of Supramolecular Architectures
The directionality and predictability of halogen bonds involving this compound enable the rational design of specific, extended supramolecular architectures.
1D Infinite Chains: A common architecture achieved is the one-dimensional (1D) infinite chain. nih.gov The self-assembly of this compound with ditopic (two-point) Lewis bases like 4,4'-dipyridyl readily produces these chains, where molecules are linked end-to-end by N···Br halogen bonds. nih.govelectronicsandbooks.com These structures can be viewed as non-covalent copolymers whose geometry is programmed by the starting components. nih.gov
Double Helices: More complex architectures, such as supramolecular double helices, have been a target of crystal engineering. Research has shown that the stronger halogen-bond donor 1,2-diiodotetrafluorobenzene can drive the formation of enantiomeric double helices when co-crystallized with 2,2′-bi(1,8-naphthyridine). mdpi.comresearchgate.net However, as previously noted, the corresponding co-crystal with this compound was not formed under the same experimental conditions. mdpi.comresearchgate.net This indicates that the interaction energy of the C–Br···N bond in this system is insufficient to overcome other packing forces and direct the assembly into a double helix, demonstrating a clear hierarchy in the strength of halogen bonds for constructing such intricate designs. mdpi.com
Role of Bifurcated Halogen Bonds in Self-Assembly
This compound and its isomers play a significant role in the field of crystal engineering and supramolecular chemistry, particularly in the formation of self-assembled structures through halogen bonding. Halogen bonds are noncovalent interactions comparable in strength and directionality to hydrogen bonds, making them a valuable tool for constructing complex architectures. rsc.org
In the context of self-assembly, bifurcated halogen bonds, where a single halogen bond acceptor interacts with two halogen bond donors, are of particular interest. While studies have shown that 1,2-diiodotetrafluorobenzene readily forms co-crystals with compounds like 2,2′-bi(1,8-naphthyridine) through strong bifurcated iodine bonds, the formation of similar co-crystals with this compound under the same conditions was not observed. mdpi.comresearchgate.net Theoretical calculations using dispersion-corrected density functional theory have shed light on this discrepancy. The interaction energies of bifurcated halogen bonds were computed, revealing that the bifurcated iodine bond is significantly stronger than the bifurcated bromine bond. mdpi.com
Table 1: Calculated Interaction Energies of Bifurcated Halogen Bonds
| Halogen Bond Type | Interaction Energy (kcal/mol) |
|---|---|
| Bifurcated Chlorine Bond | -4.53 |
| Bifurcated Bromine Bond | -6.42 |
| Bifurcated Iodine Bond | Stronger than bromine and chlorine bonds |
Data sourced from computational studies on dihalotetrafluorobenzenes. mdpi.com
The weaker nature of the bifurcated bromine bond in this compound makes the formation of stable self-assembled structures more challenging compared to its iodine counterpart. mdpi.com However, research on the 1,4-isomer, 1,4-dibromotetrafluorobenzene (B1210529), has demonstrated the formation of non-linear N⋯Br halogen bonds in physisorbed monolayers, indicating that bromine-based halogen bonds can still drive self-assembly under specific conditions. rsc.org These findings highlight the subtle yet crucial role that the identity of the halogen atom plays in the strength and likelihood of forming bifurcated halogen bonds, which in turn governs the self-assembly of these molecules into higher-order structures. rsc.orgmdpi.com
Contributions to Pharmaceutical Research and Drug Design
This compound is a versatile compound that serves as a valuable building block and intermediate in pharmaceutical research and drug design. chemimpex.comfishersci.bethermofisher.com Its unique structure, featuring both bromine and fluorine substituents, allows for its use in the synthesis of complex and novel fluorinated organic molecules with potential therapeutic applications. chemimpex.com
The exploration of molecular interactions involving this compound and its isomers is crucial for developing novel drug design strategies. The presence of bromine and fluorine atoms on the aromatic ring facilitates a range of non-covalent interactions, including halogen bonding. rsc.orgresearchgate.net Understanding these interactions at a molecular level can inform the design of drug candidates with improved binding affinities and specificities for their biological targets. While direct studies on this compound's specific interactions in a drug design context are emerging, the principles of halogen bonding established with related dihalotetrafluorobenzenes provide a strong foundation for its potential application. researchgate.net
This compound is utilized in the synthesis of fluorinated pharmaceuticals. chemimpex.com The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved biological activity and bioavailability. For instance, this compound can be used as a precursor to introduce a tetrafluorinated phenyl ring into a target molecule. researchgate.net The compound undergoes reactions such as nucleophilic aromatic substitution, where a bromine atom is displaced by a nucleophile, to form more complex fluorinated structures. researchgate.net For example, it reacts with sodium phenoxide derivatives at positions para to the bromine atoms. researchgate.net This reactivity allows for the strategic incorporation of the fluorinated moiety into potential drug candidates. chemimpex.com
In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. wiley-vch.de Scaffold hopping is a strategy used to identify novel core structures with improved properties. wiley-vch.debiosolveit.de this compound and its isomers can be considered as potential scaffolds or precursors for creating new scaffolds. chemimpex.com The rigid, fluorinated aromatic ring provides a defined three-dimensional arrangement for appended functional groups. wiley-vch.de However, studies have noted that steric congestion in this compound can limit its utility in certain applications, such as in polymer networks for halogen-bonded shape-memory materials, where it can produce brittle materials. This highlights the importance of the isomeric substitution pattern when considering these compounds for scaffold-based design.
Analytical Chemistry Standards and Methodologies
While not extensively documented as a primary reference standard, the high purity available for this compound (≥97% to 99%) suggests its potential use as a reference material in analytical chemistry. fishersci.besigmaaldrich.comsigmaaldrich.com In quantitative analysis, reference standards are crucial for the calibration of instruments and the validation of analytical methods. Given its well-defined chemical structure and physical properties, it can serve as a benchmark in techniques like gas chromatography (GC) and spectroscopy for the identification and quantification of related fluorinated and brominated compounds.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 827-08-7 |
| Molecular Formula | C₆Br₂F₄ |
| Molecular Weight | 307.87 g/mol |
| Boiling Point | 198 °C (lit.) |
| Density | 2.238 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.516 (lit.) |
Data sourced from various chemical suppliers. sigmaaldrich.comsigmaaldrich.comlookchem.com
Applications in Advanced Spectroscopic Analyses (e.g., NMR spectroscopy)
This compound is a compound of significant interest in advanced spectroscopic studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique electronic and structural properties, arising from the presence of both bromine and fluorine substituents on the benzene ring, make it a valuable tool for specialized analytical applications.
The primary application of this compound in this domain is through ¹⁹F NMR spectroscopy. The ¹⁹F nucleus is highly suitable for NMR analysis due to its 100% natural abundance, a nuclear spin of ½, and a high gyromagnetic ratio, which makes it a highly receptive nucleus for NMR measurements. wikipedia.org Furthermore, ¹⁹F NMR offers a very wide spectral range for chemical shifts, which enhances the resolution of signals and provides detailed information about the local electronic environment of the fluorine atoms. wikipedia.org
Detailed research has utilized polyhalogenated fluorobenzenes, such as isomers of dibromotetrafluorobenzene, to study non-covalent interactions. Specifically, ¹⁹F NMR is a sensitive method for detecting and characterizing halogen bonds. researchgate.net Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. The fluorine atoms on the aromatic ring of dibromotetrafluorobenzene are highly sensitive to changes in their electronic environment that occur upon the formation of a halogen bond involving the bromine atoms.
Research has demonstrated that the ¹⁹F NMR chemical shifts of halogen bond donors change upon complexation with Lewis bases. For instance, in a study involving the related isomer 1,4-dibromotetrafluorobenzene (p-DBrTFB), its interaction with nitrogen-containing Lewis bases (4-alkoxy-4'-stilbazoles) was monitored. The ¹⁹F NMR chemical shift for pure 1,4-dibromotetrafluorobenzene was recorded at -131.83 ppm. rsc.org Upon forming a halogen-bonded complex, this signal exhibited a noticeable shift, providing clear evidence of the interaction. rsc.org Solid-state ¹⁹F NMR has also been employed to investigate halogen bonding in co-crystals of 1,4-dibromotetrafluorobenzene. unito.it
The utility of highly fluorinated compounds extends to their use as solvents or co-solvents in NMR, sometimes for creating an anisotropic environment necessary for advanced NMR experiments. nih.govbiochromato.com Anisotropic NMR techniques, which measure orientation-dependent parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), provide powerful constraints for determining the three-dimensional structure of molecules in solution. nih.govrsc.org While specific use of this compound as an alignment medium component is not widely documented, its physical properties are suited for such potential applications. Moreover, the temperature dependence of the chemical shifts of related compounds like 1,4-dibromotetrafluorobenzene has been studied, indicating its utility as a reference or lock solvent in variable-temperature NMR experiments. acs.org
The following table summarizes representative data from a ¹⁹F NMR study on the related compound 1,4-dibromotetrafluorobenzene, illustrating the typical changes observed upon halogen bond formation.
Table 1: ¹⁹F NMR Chemical Shift Changes of 1,4-Dibromotetrafluorobenzene upon Complexation
| Entry | Lewis Base | δF (ppm) of 1,4-dibromotetrafluorobenzene in Complex | ΔδF (ppm) |
| Pure Compound | N/A | -131.83 | 0.00 |
| Complex 1 | 4-hexyloxy-4'-stilbazole | -131.84 | 0.01 |
| Complex 2 | 4-octyloxy-4'-stilbazole | -131.84 | 0.01 |
| Complex 3 | 4-decyloxy-4'-stilbazole | -131.84 | 0.01 |
Data sourced from a study on halogen-bonded complexes in CDCl₃ solution. The change in chemical shift (ΔδF) indicates the formation of the complex. Data is derived from studies on the 1,4-isomer. rsc.org
Advanced Spectroscopic and Characterization Techniques in 1,2 Dibromotetrafluorobenzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated molecules like 1,2-dibromotetrafluorobenzene. jeolusa.com Different nuclei within the molecule can be probed to build a complete picture of its connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ¹³C and ¹⁹F nuclei, is fundamental for confirming the molecular structure and assessing the purity of this compound. Since the molecule contains no hydrogen atoms, ¹H NMR is primarily used to detect proton-containing impurities.
¹⁹F NMR is especially informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. d-nb.info For this compound, the symmetry of the molecule dictates that there are two pairs of chemically equivalent fluorine atoms. This results in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and the coupling constants (both F-F and F-C) provide definitive structural information. nih.govuq.edu.au
¹³C NMR complements the ¹⁹F data. The spectrum will show two signals for the aromatic carbons due to molecular symmetry: one for the two carbons bonded to bromine and one for the four carbons bonded to fluorine. The application of both ¹H and ¹⁹F decoupling can simplify spectra and aid in assignment. jeolusa.com
Purity Assessment can be performed using quantitative NMR (qNMR). ox.ac.uk By integrating the signals of this compound and comparing them to a certified internal standard of known concentration, the purity of the sample can be accurately determined without requiring an identical reference sample of the analyte. ox.ac.uk
Table 1: Predicted NMR Spectroscopic Data for this compound This table presents expected NMR data based on the compound's structure and general principles of NMR spectroscopy.
| Nucleus | Number of Signals | Predicted Chemical Shift (ppm) | Multiplicity and Coupling |
|---|---|---|---|
| ¹⁹F | 2 | Varies with solvent | Complex multiplets due to ³J(F,F) and ⁴J(F,F) couplings |
| ¹³C | 2 | ~100-140 | Signals will show coupling to fluorine (¹J(C,F), ²J(C,F), etc.) |
| ¹H | 0 | Not applicable | Signals would indicate protonated impurities |
While direct NMR detection of bromine isotopes (⁷⁹Br and ⁸¹Br) is generally impractical due to their very large spectral widths, Nuclear Quadrupole Resonance (NQR) spectroscopy offers a powerful alternative for studying the local electronic environment of halogen atoms. researchgate.netrsc.org NQR is a zero-field technique that measures the interaction between the nuclear electric quadrupole moment of the bromine nuclei and the local electric field gradient (EFG). unito.it
This technique is particularly sensitive to changes in the electronic environment caused by intermolecular interactions, most notably halogen bonding. researchgate.netrsc.org In studies on the related compound 1,4-dibromotetrafluorobenzene (B1210529), researchers have demonstrated that the formation of a C−Br···N halogen bond in co-crystals leads to a distinct increase in the bromine quadrupolar coupling constant. researchgate.netrsc.org This change correlates linearly with the strength and length of the halogen bond. researchgate.net Therefore, NQR serves as a rapid and reliable tool to identify the presence and characterize the nature of halogen bonds involving this compound in the solid state. rsc.org
Studying the NMR spectra of a compound at different temperatures can reveal information about dynamic processes, such as conformational changes or intermolecular exchange. vanderbilt.edu For a rigid molecule like this compound, significant temperature-dependent changes in its own spectrum are not typically expected, and research suggests its NMR parameters are only weakly dependent on temperature. researchgate.net
However, its stability and predictable NMR behavior make it a suitable reference compound in studies examining temperature effects on other systems. researchgate.net For instance, the related isomer, 1,4-dibromotetrafluorobenzene, has been used as an external reference for measuring the temperature dependence of chemical shifts in other substances. researchgate.netacs.org Such applications rely on the compound having a known and minimal change in its chemical shielding over the temperature range of interest.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides unambiguous information on the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been used to study this compound in co-crystals, revealing its role in forming supramolecular architectures through intermolecular interactions.
In a co-crystal with a platinum(II) isocyanide complex, X-ray diffraction analysis showed that this compound acts as a halogen bond donor. mdpi.com A specific C–Br···Cl–Pt halogen bond was identified, which dictates the packing of the molecules into alternating layers of the organometallic complex and the perfluorinated arene. mdpi.com Such studies are crucial for understanding and designing crystal structures with specific properties, where halogen bonding serves as a key directional force. oup.comnih.gov
Table 2: Representative Intermolecular Interaction Data from X-ray Crystallography Data based on findings for halogen-bonded co-crystals.
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Halogen Bond | C-Br | Cl-Pt | Shorter than sum of van der Waals radii | Directs crystal packing |
| Halogen Bond | C-Br | N | 2.8 - 3.1 | Forms 1D and 2D supramolecular assemblies |
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively.
IR Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the molecule's bonds. slideshare.net Key absorptions include those for C-F bonds, C-Br bonds, and the vibrations of the tetrafluorinated aromatic ring. These unique patterns serve as a fingerprint for the compound, useful for identification and quality control. libretexts.org
UV-Visible Spectroscopy provides information about the electronic transitions between molecular orbitals. libretexts.org The absorption of UV or visible light excites electrons from a lower energy occupied orbital to a higher energy unoccupied orbital. msu.edu Molecules with conjugated π systems, like the aromatic ring in this compound, typically absorb light in the UV region. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.
Table 3: General Spectroscopic Data for this compound
| Technique | Region | Information Obtained |
|---|---|---|
| Infrared (IR) | 4000 - 400 cm⁻¹ | Vibrational modes (C-F, C-Br, C=C stretching and bending) |
| UV-Visible | 200 - 400 nm | Electronic transitions of the aromatic π-system |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov For this compound, electron ionization mass spectrometry (EI-MS) confirms the molecular weight via the molecular ion peak.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). msu.edu This results in a characteristic cluster of peaks for the molecular ion (M⁺):
M⁺: Contains two ⁷⁹Br atoms.
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks is approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms in the ion. msu.edu
The fragmentation pattern provides further structural clues. libretexts.orgtutorchase.com A common fragmentation pathway for this compound is the loss of a bromine radical, leading to a significant fragment ion [M-Br]⁺.
Table 4: Predicted Mass Spectrometry Data for this compound (C₆Br₂F₄)
| Ion | Description | Calculated m/z (using ⁷⁹Br, ¹²C, ¹⁹F) | Isotopic Peaks (m/z) and Relative Intensity |
|---|---|---|---|
| [C₆Br₂F₄]⁺ | Molecular Ion (M⁺) | 306 | M⁺ (306), [M+2]⁺ (308), [M+4]⁺ (310) in ~1:2:1 ratio |
| [C₆BrF₄]⁺ | Fragment Ion ([M-Br]⁺) | 227 | [M-Br]⁺ (227), [M-Br+2]⁺ (229) in ~1:1 ratio |
Elemental Analysis and Chromatographic Purity Assessment
The characterization of this compound relies on precise analytical techniques to confirm its elemental composition and to determine its purity. Elemental analysis provides fundamental verification of the compound's empirical formula, while chromatographic methods are essential for quantifying its purity by separating it from any potential impurities or isomers.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the sample. For halogenated compounds like this compound, this analysis is crucial to confirm that the theoretical and experimental ratios of carbon, bromine, and fluorine align.
The theoretical elemental composition of this compound is calculated from its molecular formula, C₆Br₂F₄, and the atomic weights of its constituent elements. thermofisher.com The molecular weight of the compound is 307.87 g/mol . thermofisher.comsigmaaldrich.comtcichemicals.com The expected percentages are compared against values obtained from experimental techniques, such as combustion analysis, to validate the compound's identity and stoichiometric integrity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 23.41 |
| Bromine | Br | 79.904 | 2 | 159.808 | 51.91 |
| Fluorine | F | 18.998 | 4 | 75.992 | 24.68 |
| Total | C₆Br₂F₄ | 307.866 | 100.00 |
Note: Values are calculated based on standard atomic weights and may vary slightly depending on the source.
Chromatographic Purity Assessment
Chromatographic techniques are instrumental in assessing the purity of this compound. These methods separate the main compound from any impurities, such as starting materials, byproducts, or isomers (e.g., 1,3- or 1,4-dibromotetrafluorobenzene). The two most common methods for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). tcichemicals.commacklin.cn
Gas Chromatography separates volatile and thermally stable compounds. glsciences.com In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase. Purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography is another powerful separation technique widely used in pharmaceutical and chemical analysis for purity determination. nih.govunige.ch It separates compounds based on their distribution between a solid stationary phase and a liquid mobile phase. HPLC is particularly useful for less volatile or thermally sensitive compounds.
Commercial suppliers of this compound provide purity specifications that are typically determined by these chromatographic methods. sigmaaldrich.comtcichemicals.commacklin.cnfishersci.pt These analyses confirm that the product meets a certain quality standard before it is used in further research or synthesis.
Table 2: Purity Specifications for Commercial this compound
| Supplier | Stated Purity | Analytical Method |
|---|---|---|
| Sigma-Aldrich | ≥97% | Not specified |
| Tokyo Chemical Industry | >98.0% | Gas Chromatography (GC) tcichemicals.com |
| Thermo Scientific Chemicals | 99% | Not specified fishersci.pt |
| Thermo Scientific Chemicals | ≥98.5% | Gas Chromatography (GC) thermofisher.com |
| Shanghai Macklin Biochemical | 97.5% - 100% | High-Performance Liquid Chromatography (HPLC) macklin.cn |
Note: This table is a compilation of data from various commercial sources and is for illustrative purposes.
Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for a more comprehensive analysis, as they provide not only separation and quantification but also structural identification of the compound and any co-eluting impurities. google.comgcms.cz
Computational and Theoretical Investigations of 1,2 Dibromotetrafluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-dibromotetrafluorobenzene. These calculations solve the Schrödinger equation, or its relativistic equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and energetics of molecules like this compound. nih.govwikipedia.org DFT methods are based on the principle that the energy of a system can be determined from its electron density. wikipedia.org This approach is computationally more efficient than traditional wave-function based methods, allowing for the study of larger and more complex systems.
DFT calculations, often including dispersion corrections (DFT-D), are employed to model the electronic structure and energetics of halogenated compounds. The theory partitions the total energy into several components: kinetic energy of electrons, nuclear-electron attraction, electron-electron Coulomb repulsion, and the exchange-correlation energy, which accounts for quantum mechanical effects. uni-muenchen.de
Various functionals are used within the DFT framework to approximate the exchange-correlation energy. These can be categorized as local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals. uni-muenchen.de The choice of functional is critical for obtaining accurate results, especially for systems with significant non-covalent interactions or electron correlation effects. For instance, DFT calculations have been successfully used to study halogen-bonded complexes involving dibromotetrafluorobenzene, providing insights into the nature of these interactions. researchgate.netnih.gov
Relativistic Effects in Bromine-Containing Compounds (e.g., ZORA Approximation)
For molecules containing heavy elements like bromine, relativistic effects become significant and must be considered for accurate theoretical descriptions. nih.gov The high nuclear charge of bromine causes its core electrons to move at speeds that are a considerable fraction of the speed of light, leading to relativistic mass increase and spin-orbit coupling. arxiv.org These effects can influence molecular properties such as bond lengths and energies. arxiv.org
The Zeroth-Order Regular Approximation (ZORA) is a widely used method to incorporate relativistic effects in quantum chemical calculations. arxiv.orgscm.com The ZORA Hamiltonian is a modification of the Dirac equation that is computationally more manageable while still capturing the most important relativistic corrections. nih.govrug.nl It is generally considered more reliable than older methods like the Pauli formalism, especially for heavy elements. scm.com The ZORA method can be applied at both the scalar relativistic level (which accounts for mass-velocity and Darwin terms) and the spin-orbit coupled level. scm.com Applying the ZORA approximation is crucial for accurately modeling the electronic structure and properties of bromine-containing compounds like this compound.
Basis Set Superposition Error (BSSE) Correction in Interaction Energy Calculations
When calculating the interaction energy between two or more molecules, a computational artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.orgjoaquinbarroso.com This error occurs because the basis functions of one molecule can be "borrowed" by the other molecule in the complex, artificially lowering the energy of the complex and leading to an overestimation of the interaction energy. wikipedia.orguni-muenchen.de
To correct for this, the counterpoise (CP) method is commonly employed. wikipedia.orgjoaquinbarroso.com In this method, the energies of the individual molecules (monomers) are calculated using the full basis set of the entire complex (by introducing "ghost orbitals"). wikipedia.orgjoaquinbarroso.com The difference between the monomer energy calculated with its own basis set and with the full complex basis set gives the BSSE. This correction is then applied to the calculated interaction energy. joaquinbarroso.com The correction is particularly important for weakly bound systems, such as those involving halogen bonds or van der Waals forces, where the interaction energies are of a similar magnitude to the BSSE. uni-muenchen.de Therefore, applying BSSE corrections is a standard and necessary procedure in accurate interaction energy calculations involving this compound complexes.
Application of Hybrid Functionals (e.g., CAM-B3LYP, M06-2X)
Hybrid functionals are a class of approximations within DFT that incorporate a portion of exact exchange from Hartree-Fock theory. uni-muenchen.despectroscopyonline.com This mixing can significantly improve the accuracy of calculations for various molecular properties.
Commonly used hybrid functionals include:
B3LYP: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional. It is one of the most widely used functionals. uni-muenchen.despectroscopyonline.com
CAM-B3LYP: A long-range corrected functional that modifies the amount of Hartree-Fock exchange based on the interelectronic distance. This is particularly useful for describing charge-transfer excitations and long-range interactions. spectroscopyonline.comglobal-sci.com
M06-2X: A high-nonlocality functional with a larger percentage of Hartree-Fock exchange, which often performs well for main-group thermochemistry, kinetics, and noncovalent interactions. spectroscopyonline.comresearchgate.net
The choice of functional can impact the results. For example, functionals with a low percentage of long-range Hartree-Fock exchange may suffer from delocalization errors. researchgate.net In contrast, functionals like CAM-B3LYP and M06-2X are often recommended for halogenated systems to improve accuracy. Studies have shown that M06-2X can provide better predictions for certain bond distances compared to B3LYP and CAM-B3LYP, though the performance can vary depending on the specific property being investigated. spectroscopyonline.com The selection of an appropriate hybrid functional is a critical step in the computational study of this compound.
| Functional | Type | Key Features |
| B3LYP | Hybrid | Three-parameter hybrid exchange functional with LYP correlation. Widely used. uni-muenchen.despectroscopyonline.com |
| CAM-B3LYP | Long-range Corrected Hybrid | Combines B3LYP features with a long-range correction. Good for charge-transfer. spectroscopyonline.comglobal-sci.com |
| M06-2X | High-nonlocality Hybrid | Contains 54% Hartree-Fock exchange. Good for thermochemistry and noncovalent interactions. spectroscopyonline.comresearchgate.net |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focused solely on this compound are not prevalent in the searched literature, the principles of MD are highly applicable. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. nih.govyoutube.com
The basic process involves calculating the forces on each atom from all other atoms in the system and then using Newton's laws of motion to predict their positions and velocities at a future time step. nih.gov This process is repeated over many steps to generate a trajectory of the system's behavior.
For a compound like this compound, MD simulations could be used to:
Investigate the conformational dynamics of the molecule in different solvent environments.
Simulate the formation and stability of halogen-bonded complexes with other molecules.
Study the behavior of the molecule at interfaces or within larger assemblies.
Explore the transport properties of the molecule in various media.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used. youtube.com
Analysis of Electron Density Distributions and Topological Features (e.g., Bader's Quantum Theory of Atoms in Molecules)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution, ρ(r), to understand chemical bonding and molecular structure. ias.ac.inwiley-vch.de This theory is not limited to this compound but has been applied to its isomer, 1,4-dibromotetrafluorobenzene (B1210529), in studies of halogen bonding, and the principles are directly transferable. researchgate.netnih.gov
QTAIM analysis identifies critical points in the electron density where the gradient of the density is zero. ias.ac.in A key feature is the bond critical point (BCP), which is a point of minimum electron density along the path between two bonded atoms (the bond path) and a maximum in the directions perpendicular to the path. wiley-vch.deunimi.it
The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond:
Electron Density (ρb): The value of ρ at the BCP correlates with the strength of the interaction. ias.ac.in
Laplacian of the Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρb > 0) indicates charge depletion, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and halogen bonds. ias.ac.inunimi.it
Energy Densities: The local potential (Vb) and kinetic (Gb) energy densities at the BCP also provide insight. For closed-shell interactions, the ratio |Vb|/Gb is typically less than 1. unimi.it
In studies of halogen-bonded complexes involving dibromotetrafluorobenzene, QTAIM analysis has been used to identify BCPs for Br···N interactions, confirming the presence of a halogen bond. researchgate.net The calculated values of ρb and ∇²ρb at these points are typical for halogen bonds of weak-to-medium strength. researchgate.net This topological analysis provides a clear, quantitative picture of the intermolecular forces governing the structure of molecular complexes. researchgate.net
| QTAIM Parameter at BCP | Interpretation |
| Electron Density (ρb) | Correlates with interaction strength. ias.ac.in |
| Laplacian (∇²ρb) | Negative for shared-shell (covalent) interactions; Positive for closed-shell (e.g., halogen bond) interactions. ias.ac.inunimi.it |
| Energy Densities (Vb, Gb) | The ratio |
Environmental and Biological Research Aspects of 1,2 Dibromotetrafluorobenzene
Environmental Fate and Degradation Studies
Detailed studies focusing exclusively on the environmental fate and degradation of 1,2-Dibromotetrafluorobenzene are sparse. Research in this area is crucial for understanding the lifecycle of the compound if released into the environment.
Research on Degradation Pathways (Abiotic and Biotic)
Specific abiotic (non-biological) and biotic (biological) degradation pathways for this compound have not been thoroughly elucidated in published research. For halogenated aromatic compounds in general, degradation can occur through various mechanisms. Abiotic degradation may involve processes like photolysis and hydrolysis, while biotic degradation typically involves microbial action, where microorganisms break down the compound to use as a source of carbon and energy. However, the high stability associated with the carbon-fluorine bond often makes fluorinated compounds resistant to degradation.
Photolysis and Hydrolysis Investigations
Quantitative data from specific investigations into the photolysis (degradation by light) and hydrolysis (reaction with water) of this compound are not available in the reviewed literature. For similar aromatic compounds, photolysis can be a significant degradation pathway in surface waters and the atmosphere. Hydrolysis is less likely to be a major degradation route for such a stable aromatic ring structure under typical environmental pH conditions.
Persistence and Mobility in Environmental Compartments
There is a lack of specific studies measuring the persistence and mobility of this compound in environmental compartments such as soil, water, and air. The compound's physical and chemical properties, such as its low water solubility and density, suggest how it might behave. Its persistence would be influenced by its resistance to the degradation pathways mentioned above. Mobility in soil and water would be governed by its tendency to adsorb to organic matter versus remaining in the aqueous phase.
Formation and Identification of Transformation Products
Without detailed degradation studies, the potential transformation products of this compound remain unidentified. During the degradation of similar brominated and fluorinated compounds, transformation products can be formed through the removal of bromine or fluorine atoms, or the cleavage of the aromatic ring. Identifying these products is essential for a complete environmental risk assessment.
Pollution Dynamics and Remediation Strategies
Given the absence of data on environmental contamination by this compound, research on its specific pollution dynamics and remediation strategies has not been a focus. General remediation strategies for sites contaminated with persistent halogenated organic compounds often include in-situ chemical reduction, enhanced bioremediation, or physical removal methods. battelle.org The applicability of these techniques to this compound would require specific investigation. chemimpex.com
Research on Biological Interactions
Specific research detailing the biological interactions of this compound is not prominently featured in available scientific literature. Such research would typically investigate the potential for bioaccumulation in organisms and any metabolic pathways that might exist for its transformation within biological systems.
Halogen Bonding in Biological Systems
Halogen bonding is a noncovalent interaction that has garnered increasing attention in fields ranging from materials science to biology. nih.gov It occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic Lewis base, such as an oxygen or nitrogen atom. sigmaaldrich.com The strength of this interaction is influenced by the polarizability of the halogen, increasing in the order of Chlorine < Bromine < Iodine. nih.gov The presence of electron-withdrawing groups on the molecule bearing the halogen, such as the fluorine atoms in this compound, can further enhance the strength of the halogen bond. nih.gov
In biological systems, these interactions are significant in molecular recognition, protein-ligand binding, and drug design. sigmaaldrich.com Organic halogen atoms are involved in a variety of noncovalent interactions within proteins, including C-X⋯O (where X is a halogen) halogen bonds. sigmaaldrich.com Research into the structural chemistry of related perfluorinated halobenzenes, such as 1,2-diiodotetrafluorobenzene (B1294554), has demonstrated their capacity to act as potent halogen bond donors, forming complexes with various molecules. chemeo.com These studies on analogous iodo-compounds provide a strong indication that this compound would also be an effective halogen bond donor. chemeo.comnist.gov The bromine atoms on the tetrafluorinated benzene (B151609) ring are poised to form directional bonds with biological nucleophiles like the oxygen atoms in peptide backbones or amino acid side chains, potentially influencing the structure and function of biomolecules.
Studies on Cytotoxic Effects in Cellular Models
Direct experimental research on the cytotoxic effects of this compound in cellular models is not extensively documented in publicly available literature. However, the potential for this compound to exhibit cytotoxicity can be inferred from its chemical properties and studies on related halogenated substances. The material's safety data sheet indicates that it is a skin and eye irritant and may cause respiratory system irritation, suggesting a degree of biological activity. mdpi.com
The study of cytotoxicity is crucial for understanding the potential adverse effects of chemical compounds on living cells. nih.gov Research on other brominated flame retardants and halogenated aromatic compounds has demonstrated a range of cytotoxic effects, often mediated through mechanisms like the induction of apoptosis (programmed cell death) and oxidative stress. chemimpex.com Given that this compound is a polyhalogenated aromatic compound, it is plausible that it could interact with cellular components, leading to toxicity. Future research employing in vitro cytotoxicity assays, such as the MTT or NRU assays on various cell lines (e.g., HeLa, MCF-7), would be necessary to determine its specific cytotoxic profile and potential mechanisms of action. nih.govchemimpex.com Such studies are essential to fill the current data gap and to properly assess the toxicological profile of this compound.
Potential for Endocrine Disruption Research
There is currently a lack of specific research investigating the endocrine-disrupting potential of this compound. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Many halogenated compounds, particularly brominated flame retardants and disinfection byproducts, have been identified as potential EDCs. These compounds can exert their effects through various mechanisms, including mimicking natural hormones by binding to steroid receptors, or altering hormone production and metabolism.
Given that this compound belongs to the class of polyhalogenated aromatic compounds, its potential to interfere with the endocrine system warrants investigation. Structurally similar chemicals have been shown to interact with estrogen and androgen receptors, or interfere with thyroid hormone transport. For instance, certain brominated phenols can bind to transport proteins like human serum albumin. The tetrafluorinated benzene ring in this compound enhances its lipophilicity, a property that can facilitate interaction with hormone receptors. The absence of data on the endocrine-disrupting effects of this specific compound represents a significant knowledge gap. Future research could utilize in vitro reporter gene assays or competitive binding assays to screen for activity at key hormonal receptors, providing crucial information for a comprehensive risk assessment.
Investigations into Bioaccumulation and Ecosystem Impact
The potential for a chemical to bioaccumulate in organisms and magnify through food webs is a critical aspect of its environmental risk profile. The bioaccumulation potential of organic compounds is strongly linked to their physicochemical properties, particularly their hydrophobicity, which is often measured by the octanol-water partition coefficient (logP or logKow). A higher logP value indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. For this compound, a calculated logP value is available, which can be used to estimate its environmental behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₆Br₂F₄ | - | |
| Molecular Weight | 307.87 | g/mol | |
| Density | 2.238 | g/mL at 25°C | mdpi.com |
| Boiling Point | 198 | °C | mdpi.com |
The calculated logP value of 4.34 suggests that this compound is a lipophilic compound. nist.gov Substances with logP values in this range are generally considered to have a potential for bioaccumulation in aquatic organisms. Studies on other novel brominated flame retardants (NBFRs) with similar properties show they can accumulate in various aquatic species and potentially transfer through the food chain. The persistence of such compounds in the environment is also a concern, as they may be resistant to degradation. While this compound is used in environmental studies to understand the behavior and degradation of brominated compounds, its own fate, transport, and ecosystem impact require direct investigation. Further research is needed to determine its actual bioaccumulation factors (BAFs) in different species and its potential for trophic magnification.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability
The development of efficient and environmentally benign synthetic routes to polyfluoroaromatic compounds, including 1,2-dibromotetrafluorobenzene, is a primary research focus. Current methods often rely on harsh conditions or produce isomeric mixtures that are difficult to separate. Future methodologies aim to overcome these challenges through enhanced selectivity and sustainability.
Key research trends include:
Catalytic Systems: The exploration of novel catalysts, such as reusable zinc-based heterogeneous catalysts, is underway to facilitate cleaner and more efficient reactions. rsc.org These catalysts could enable syntheses in greener solvents like water, minimizing the reliance on volatile organic compounds. rsc.org
Electrochemical Methods: Electrochemical transformations represent a promising avenue for the reductive dehalogenation of polyfluoroaromatic compounds. fluorine1.rufluorine1.ru This approach offers a high degree of control over reaction conditions and can reduce the need for chemical reducing agents. fluorine1.ru
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and stoichiometry, potentially minimizing byproduct formation and improving the regioselectivity of bromination and fluorination reactions.
Alternative Precursors: Research into alternative starting materials and synthetic pathways, such as the pyrolysis of functionalized precursors like 4-bromotetrafluorobenzenethiol, could lead to more direct and efficient routes to specific isomers of dibromotetrafluorobenzene. fluorine1.rufluorine1.ru
A comparative look at synthetic strategies for dibromotetrafluorobenzene isomers highlights the ongoing challenges and opportunities for innovation.
| Isomer | Synthetic Route Example | Typical Yield | Key Challenge |
|---|---|---|---|
| This compound | Bromination of 1,2-difluorobenzene | ~75% | Regioselectivity control |
| 1,3-Dibromotetrafluorobenzene | Bromination of tetrafluorobenzene | 85–90% | Byproduct separation |
| 1,4-Dibromotetrafluorobenzene (B1210529) | Pyrolysis of 4-bromotetrafluorobenzenethiol with bromine | N/A | High-temperature process fluorine1.ru |
Expanding Applications in Advanced Functional Materials
This compound serves as a critical precursor for a variety of advanced materials, a role that is expected to expand significantly. fishersci.bescispace.comcymitquimica.com The presence of two adjacent bromine atoms allows for stepwise and selective functionalization, while the tetrafluorinated ring imparts desirable properties such as thermal stability and hydrophobicity. mdpi.comchemimpex.com
Emerging applications include:
Photochromic Materials: This compound is a key starting material for the synthesis of 1,2-diarylbenzenes (DABs), a novel class of fast T-type photochromic molecules. nii.ac.jp These molecules exhibit rapid switching between colored and colorless states, making them promising for applications in smart windows, ophthalmic lenses, and real-time holographic displays. nii.ac.jp
Organic Electronics: As a building block for fluorinated polycyclic aromatic hydrocarbons (PAHs) like phenacenes, it contributes to the development of materials for organic electronics. beilstein-journals.org The fluorine atoms modulate the electronic properties and stability of these materials.
Liquid Crystals: Like its isomers, this compound is an important intermediate for fluorinated liquid crystals used in high-performance display technologies. fishersci.becymitquimica.com
Supramolecular Chemistry: It is used to synthesize multidentate Lewis acids, such as 1,2-bis(diphenylstibino)tetrafluorobenzene, which are capable of chelating anions like fluoride (B91410), opening avenues for new sensor development. nsf.govrsc.org
Graphene Derivatives: Research into fluorographene has shown that it can act as a precursor to other functionalized 2D materials like cyanographene and graphene acid. rsc.orgacs.org While not a direct application of this compound, this research highlights the trend of using polyfluoroaromatic structures as platforms for creating next-generation materials. rsc.orgrsc.org
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.net
Future research will likely focus on:
Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and thermodynamics of SNAr reactions is essential. researchgate.net This includes studying the influence of the nucleophile, solvent, and temperature on reaction rates and regioselectivity to control the substitution of either bromine or fluorine atoms. researchgate.net
Metal-Catalyzed Cross-Coupling: While reactions like the Suzuki-Miyaura coupling are used, a deeper mechanistic understanding could lead to the development of more efficient catalysts that operate under milder conditions and with greater functional group tolerance.
Reaction Intermediates: Characterizing the transient intermediates formed during reactions, such as the anions generated during lithiation, is critical. nsf.govrsc.org Techniques like low-temperature NMR spectroscopy can provide valuable insights into these species.
Photocyclization Mechanisms: For its application in photochromic materials, elucidating the detailed mechanism of the 6π-electron photocyclization and thermal cycloreversion of the derived 1,2-diarylbenzenes is key to designing molecules with tailored switching speeds and fatigue resistance. nii.ac.jp
Competitive Pathways: Gaining better control over competitive reactions, such as hydrodebromination, which can occur during nucleophilic substitution, is necessary to improve product yields and purity.
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of organofluorine compounds. For this compound and its derivatives, advanced modeling techniques are accelerating research and development.
Key areas of computational focus are:
Density Functional Theory (DFT): DFT is widely used to model reaction energetics and mechanisms. researchgate.net It can predict activation energies, reaction pathways, and the electronic properties of molecules, such as the energy gaps in photochromic systems derived from this compound. nii.ac.jp It is also employed to calculate interaction energies and electrostatic potential surfaces to predict the formation of cocrystals and halogen bonds. richmond.edu
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of molecules, providing insights into processes like crystallization and the conformational changes that occur during chemical reactions.
Predicting Material Properties: Computational models can predict the structural and electronic properties of polymers and other materials before they are synthesized. This includes predicting binding energies and structural patterns in complex systems like fluorinated graphene. arxiv.org
Spectroscopic Prediction: Advanced modeling can accurately identify and predict spectral signatures in NMR, FTIR, and UV-Vis spectra, aiding in the characterization of new compounds and intermediates. researchgate.net
| Computational Method | Application in this compound Research | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting electronic properties, calculating interaction energies. nii.ac.jpresearchgate.net | Activation energies, reaction pathways, HOMO-LUMO gaps, halogen bond strength. nii.ac.jprichmond.edu |
| Molecular Dynamics (MD) | Simulating crystallization pathways and molecular motion. | Understanding crystal packing and conformational dynamics. |
| Hirshfeld Surface Analysis | Visualizing intermolecular contacts in crystals. | Identifying and quantifying non-covalent interactions like halogen bonding. |
Comprehensive Environmental Impact Assessment and Mitigation Strategies
The increasing use of fluorinated compounds necessitates a thorough evaluation of their environmental fate and potential toxicity. numberanalytics.com The carbon-fluorine bond is exceptionally strong, leading to high persistence for many organofluorine compounds in the environment. numberanalytics.comresearchgate.net
Future research must address the following:
Environmental Fate and Transport: There is an urgent need for comprehensive studies on the degradation pathways, mobility, and persistence of this compound and its derivatives in soil, water, and air. acs.org
Toxicity and Bioaccumulation: Ecotoxicological studies are required to understand the potential for these compounds to accumulate in food chains and their impact on various organisms. numberanalytics.comacs.org The toxicity of degradation metabolites is also a significant concern that needs investigation. acs.org
Biodegradation: Research into microbial degradation of polyfluoroaromatic compounds is critical. researchgate.net Identifying or engineering microorganisms that can cleave the C-F or C-Br bonds could lead to effective bioremediation strategies for contaminated sites. researchgate.netresearchgate.net
Designing for Degradability: A key trend is the design of "benign by design" molecules. This involves creating functional materials that are effective for their intended purpose but are also susceptible to degradation into non-toxic products after their service life. While highly fluorinated compounds are very stable, lightly fluorinated molecules may have more facile degradation pathways. societechimiquedefrance.fr
Mitigation Technologies: Developing advanced treatment technologies, potentially combining photolysis, hydrolysis, and microbial action, will be essential for removing persistent fluorinated pollutants from the environment. numberanalytics.com
A proactive approach to understanding and mitigating the environmental risks associated with this compound will be crucial for its sustainable use in future technologies.
Q & A
Q. What are the recommended synthetic routes for 1,2-Dibromotetrafluorobenzene, and how can reaction efficiency be optimized?
Methodological Answer: this compound (CAS 827-08-7) can be synthesized via halogen-exchange reactions or direct bromination of fluorinated benzene derivatives. For example, nucleophilic aromatic substitution (NAS) using fluorinated precursors (e.g., 1,2-difluorobenzene) with bromine sources (e.g., Br₂ or HBr) under controlled conditions is a common approach. Reaction efficiency depends on:
- Catalyst choice : Lewis acids (e.g., FeBr₃) enhance bromination selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Temperature control : Moderate heating (80–120°C) minimizes decomposition of thermally sensitive intermediates .
- Stoichiometry : Excess bromine (1.2–1.5 equivalents) ensures complete substitution while avoiding polybromination byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- IR Spectroscopy : Strong C-F stretching vibrations appear at 1200–1100 cm⁻¹, while C-Br stretches occur at 650–500 cm⁻¹. Aromatic C-H out-of-plane bending (if present) is observed near 900–700 cm⁻¹ .
- Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ at m/z 307.8 (C₆Br₂F₄) confirms the molecular weight. Fragmentation patterns include loss of Br (≈80 amu) and F (≈19 amu) .
- NMR : While limited for highly halogenated aromatics due to quadrupolar broadening, ¹⁹F NMR may resolve distinct fluorine environments (δ ≈ -110 to -150 ppm for aromatic F).
Q. How can computational methods like DFT-D3 be applied to model the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) with dispersion corrections (DFT-D3) is critical for modeling non-covalent interactions in halogenated aromatics:
- Basis sets : Use triple-zeta (def2-TZVP) or quadruple-zeta (def2-QZVP) basis sets for accurate electron correlation .
- Damping functions : Becke-Johnson (BJ) damping improves short-range interaction accuracy, particularly for Br···F contacts .
- Geometry optimization : Start with B3LYP-D3/def2-SVP for initial structures, then refine with ωB97X-D3/def2-TZVP for energetics .
Advanced Research Questions
Q. How do non-covalent interactions involving bromine and fluorine atoms influence the crystal packing of this compound, and what methodologies are used to analyze these interactions?
Methodological Answer: Halogen bonding (Br···F) and π-stacking dominate crystal packing. To analyze:
- X-ray crystallography : Resolves Br···F distances (typically 3.0–3.5 Å) and dihedral angles between aromatic planes.
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Br···F vs. F···F contacts).
- DFT-D3 calculations : Compute interaction energies (e.g., SAPT2+ for symmetry-adapted perturbation theory) to validate experimental geometries .
Q. What strategies resolve contradictions between experimental and computational data on bond lengths or angles in halogenated benzenes?
Methodological Answer: Discrepancies often arise from neglecting relativistic effects (critical for Br) or improper dispersion corrections. Mitigation strategies include:
- Relativistic DFT : Use zeroth-order regular approximation (ZORA) to account for Br’s relativistic contraction .
- Basis set superposition error (BSSE) correction : Apply counterpoise corrections in intermolecular energy calculations.
- Hybrid functionals : CAM-B3LYP or M06-2X improve accuracy for halogenated systems compared to standard B3LYP .
Q. How can reaction conditions be optimized to minimize byproducts in the halogen exchange reactions of this compound?
Methodological Answer: Byproduct formation (e.g., polybrominated isomers) is minimized via:
- Regioselective catalysts : Pd/Cu systems promote selective mono-substitution in NAS reactions .
- Solvent polarity : Low-polarity solvents (e.g., toluene) reduce ionic byproduct formation.
- In situ monitoring : Use GC-MS or Raman spectroscopy to track reaction progress and terminate before side reactions dominate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
